3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]benzimidazole core, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction conditions often involve heating the mixture and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the pyrido[1,2-a]benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Shares a similar morpholine and carbonitrile structure but differs in the core structure.
1-{[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}benzene: Contains a morpholine ring and a pyrazole core, showing different biological activities.
Uniqueness
3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a compound of significant interest.
Properties
Molecular Formula |
C24H31N5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-methyl-1-(2-morpholin-4-ylethylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H31N5O/c1-3-4-5-8-19-18(2)20(17-25)24-27-21-9-6-7-10-22(21)29(24)23(19)26-11-12-28-13-15-30-16-14-28/h6-7,9-10,26H,3-5,8,11-16H2,1-2H3 |
InChI Key |
KTXHEYZXSPJALR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN4CCOCC4 |
Origin of Product |
United States |
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